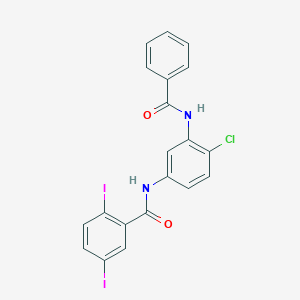
N-(3-benzamido-4-chlorophenyl)-2,5-diiodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-benzamido-4-chlorophenyl)-2,5-diiodobenzamide is a complex organic compound characterized by its unique structure, which includes benzoylamino, chloro, and diiodo functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzamido-4-chlorophenyl)-2,5-diiodobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Amination Reaction: The initial step involves the amination of 3-amino-4-chlorobenzoyl chloride with benzoyl chloride to form N-(3-benzoylamino-4-chloro-phenyl)benzamide.
Iodination Reaction: The subsequent step involves the iodination of the benzamide derivative using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium iodate, to introduce the diiodo groups at the 2 and 5 positions of the benzamide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. The choice of solvents, catalysts, and purification methods are also tailored to ensure the scalability and environmental sustainability of the process.
化学反应分析
Types of Reactions
N-(3-benzamido-4-chlorophenyl)-2,5-diiodobenzamide can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The benzoylamino and benzamide groups can engage in coupling reactions, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce amine derivatives.
科学研究应用
Chemistry
In organic synthesis, N-(3-benzamido-4-chlorophenyl)-2,5-diiodobenzamide serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for various modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structure suggests possible interactions with biological targets, making it a candidate for the development of new therapeutic agents, particularly in oncology and antimicrobial research.
Industry
In the material science industry, the compound’s unique properties are investigated for applications in the development of novel materials, such as polymers and coatings, that require specific chemical functionalities.
作用机制
The mechanism by which N-(3-benzamido-4-chlorophenyl)-2,5-diiodobenzamide exerts its effects is largely dependent on its interaction with molecular targets. The benzoylamino and benzamide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The chloro and iodo groups may also contribute to the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
N-(3-Benzoylamino-4-chloro-phenyl)-2,5-dibromo-benzamide: Similar structure but with bromine atoms instead of iodine.
N-(3-Benzoylamino-4-chloro-phenyl)-2,5-difluoro-benzamide: Fluorine atoms replace the iodine atoms.
N-(3-Benzoylamino-4-chloro-phenyl)-2,5-dichloro-benzamide: Chlorine atoms replace the iodine atoms.
Uniqueness
N-(3-benzamido-4-chlorophenyl)-2,5-diiodobenzamide is unique due to the presence of iodine atoms, which can significantly influence its chemical reactivity and biological activity. Iodine atoms are larger and more polarizable than other halogens, potentially enhancing the compound’s interactions with biological targets and its overall stability.
属性
分子式 |
C20H13ClI2N2O2 |
|---|---|
分子量 |
602.6 g/mol |
IUPAC 名称 |
N-(3-benzamido-4-chlorophenyl)-2,5-diiodobenzamide |
InChI |
InChI=1S/C20H13ClI2N2O2/c21-16-8-7-14(24-20(27)15-10-13(22)6-9-17(15)23)11-18(16)25-19(26)12-4-2-1-3-5-12/h1-11H,(H,24,27)(H,25,26) |
InChI 键 |
WLFKSLNMCTWBJB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)I)I)Cl |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)I)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















